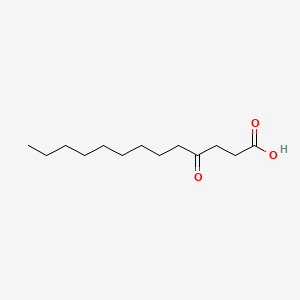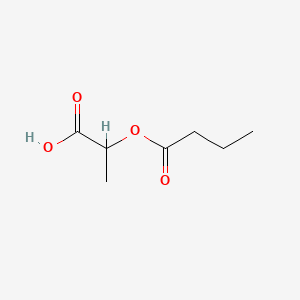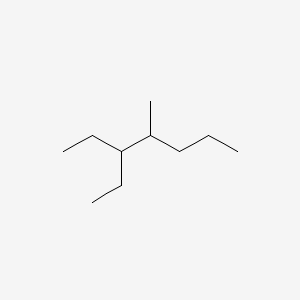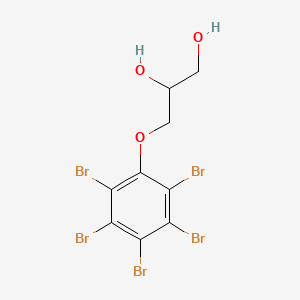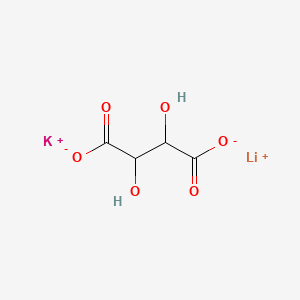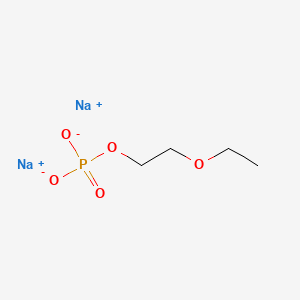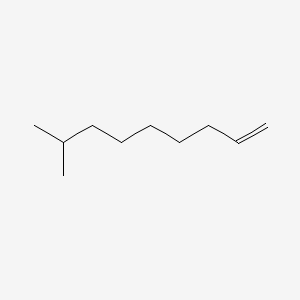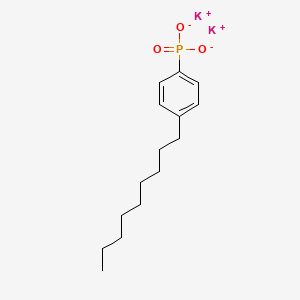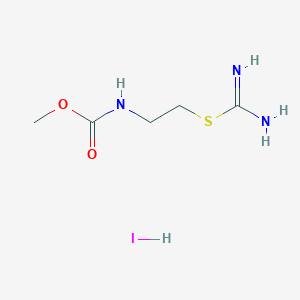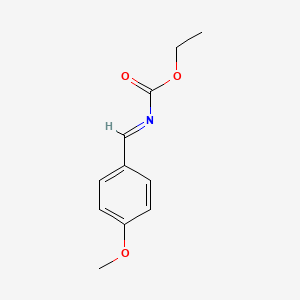![molecular formula C20H40ClNO2 B12654028 1-[2-(Dodecyloxy)-2-oxoethyl]-1-methylpiperidin-1-ium chloride CAS No. 5338-48-7](/img/structure/B12654028.png)
1-[2-(Dodecyloxy)-2-oxoethyl]-1-methylpiperidin-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 3165, also known as 9-anthraldehyde, is an organic compound with the molecular formula C15H10O. It is a derivative of anthracene, characterized by the presence of an aldehyde group at the 9th position of the anthracene ring. This compound is utilized in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-anthraldehyde typically involves the oxidation of 9-methylanthracene. One common method is the use of chromyl chloride (CrO2Cl2) in a solvent such as carbon tetrachloride (CCl4) under controlled conditions. The reaction proceeds as follows: [ \text{C15H11} + \text{CrO2Cl2} \rightarrow \text{C15H10O} + \text{CrCl3} + \text{HCl} ]
Industrial Production Methods
On an industrial scale, 9-anthraldehyde can be produced through the oxidation of 9-methylanthracene using more environmentally friendly oxidizing agents such as potassium permanganate (KMnO4) or manganese dioxide (MnO2) in the presence of acidic or basic conditions.
Chemical Reactions Analysis
Types of Reactions
9-anthraldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form anthraquinone.
Reduction: It can be reduced to 9-anthracenemethanol.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Grignard reagents (RMgX) or organolithium reagents (RLi).
Major Products Formed
Oxidation: Anthraquinone.
Reduction: 9-anthracenemethanol.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Scientific Research Applications
9-anthraldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of molecular interactions and as a fluorescent probe.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of materials with specific optical properties.
Mechanism of Action
The mechanism by which 9-anthraldehyde exerts its effects is primarily through its ability to participate in various chemical reactions. Its aldehyde group is highly reactive, allowing it to form covalent bonds with other molecules. This reactivity is exploited in the synthesis of complex organic compounds and in the study of molecular interactions.
Comparison with Similar Compounds
Similar Compounds
Anthracene: The parent compound of 9-anthraldehyde.
9-anthracenemethanol: A reduced form of 9-anthraldehyde.
Anthraquinone: An oxidized form of 9-anthraldehyde.
Uniqueness
9-anthraldehyde is unique due to its aldehyde functional group, which imparts distinct reactivity compared to its parent compound anthracene and its derivatives. This reactivity makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.
Properties
CAS No. |
5338-48-7 |
|---|---|
Molecular Formula |
C20H40ClNO2 |
Molecular Weight |
362.0 g/mol |
IUPAC Name |
dodecyl 2-(1-methylpiperidin-1-ium-1-yl)acetate;chloride |
InChI |
InChI=1S/C20H40NO2.ClH/c1-3-4-5-6-7-8-9-10-11-15-18-23-20(22)19-21(2)16-13-12-14-17-21;/h3-19H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
CJBNBHDDTBVXDM-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C[N+]1(CCCCC1)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


